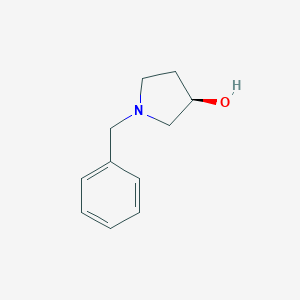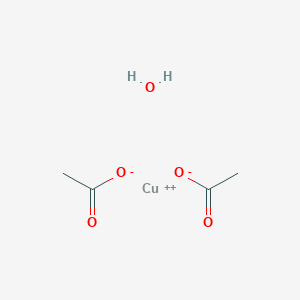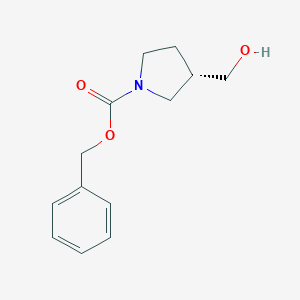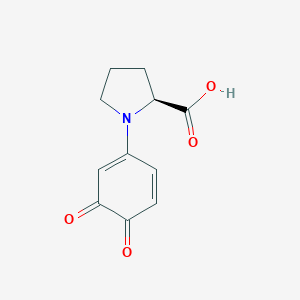
4-N-Prolyl-2-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Prolyl-2-benzoquinone, also known as PBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. PBQ is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in the field of biochemistry and physiology.
Mecanismo De Acción
4-N-Prolyl-2-benzoquinone acts as a redox-active molecule by undergoing reversible oxidation and reduction reactions. 4-N-Prolyl-2-benzoquinone can accept electrons from reducing agents and donate electrons to oxidizing agents, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been shown to interact with proteins and enzymes through covalent and non-covalent interactions, leading to changes in protein conformation and function.
Efectos Bioquímicos Y Fisiológicos
4-N-Prolyl-2-benzoquinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of protein folding, and the modulation of redox signaling pathways. 4-N-Prolyl-2-benzoquinone has been shown to inhibit the activity of various enzymes, including proteases and oxidoreductases, by forming covalent adducts with the active site residues. 4-N-Prolyl-2-benzoquinone has also been shown to induce protein folding by stabilizing the native conformation of proteins. 4-N-Prolyl-2-benzoquinone has been shown to modulate redox signaling pathways by activating or inhibiting various redox-sensitive proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments. One advantage is that 4-N-Prolyl-2-benzoquinone is a reversible redox-active molecule that can undergo oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. Another advantage is that 4-N-Prolyl-2-benzoquinone is a synthetic compound that can be easily synthesized in high yield and purity. One limitation is that 4-N-Prolyl-2-benzoquinone can form covalent adducts with proteins and enzymes, which can lead to irreversible inhibition of enzyme activity. Another limitation is that 4-N-Prolyl-2-benzoquinone can undergo non-specific reactions with other biomolecules, leading to potential artifacts in experimental results.
Direcciones Futuras
There are several future directions for research on 4-N-Prolyl-2-benzoquinone. One direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a redox-sensitive probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Another direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a tool for the study of protein-protein interactions and protein-ligand interactions. Additionally, future research could focus on the development of 4-N-Prolyl-2-benzoquinone derivatives with improved properties, such as increased stability and selectivity for specific targets. Finally, the application of 4-N-Prolyl-2-benzoquinone in the development of new therapeutics for the treatment of various diseases could be explored.
Conclusion:
In conclusion, 4-N-Prolyl-2-benzoquinone is a synthetic compound that has been widely used in scientific research for its unique properties. 4-N-Prolyl-2-benzoquinone is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments, and there are several future directions for research on 4-N-Prolyl-2-benzoquinone.
Métodos De Síntesis
4-N-Prolyl-2-benzoquinone can be synthesized through a three-step process that involves the reaction of proline with 2,5-dimethoxybenzoquinone. The first step involves the protection of the amino group of proline using a suitable protecting group. The second step involves the reaction of the protected proline with 2,5-dimethoxybenzoquinone to form the corresponding adduct. The final step involves the deprotection of the amino group to obtain 4-N-Prolyl-2-benzoquinone in high yield and purity.
Aplicaciones Científicas De Investigación
4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has also been used as a probe to study the redox properties of proteins and enzymes, as well as to investigate the mechanism of action of various enzymes. 4-N-Prolyl-2-benzoquinone has been shown to be a useful tool in the study of oxidoreductase enzymes, which are involved in many biological processes, including energy metabolism, biosynthesis, and detoxification.
Propiedades
Número CAS |
122268-35-3 |
|---|---|
Nombre del producto |
4-N-Prolyl-2-benzoquinone |
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Sinónimos |
4-N-prolyl-2-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



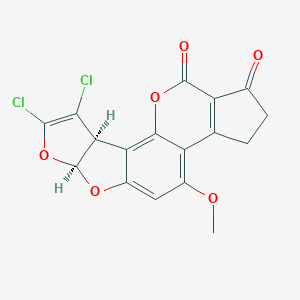
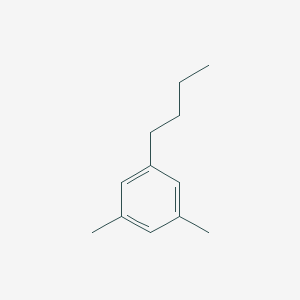
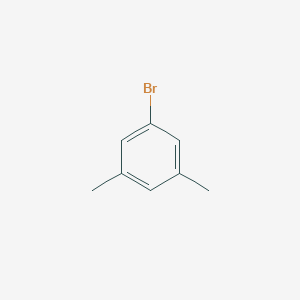
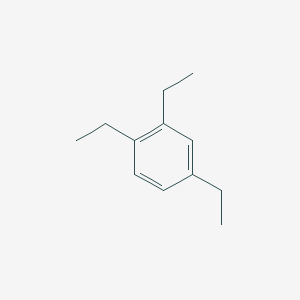
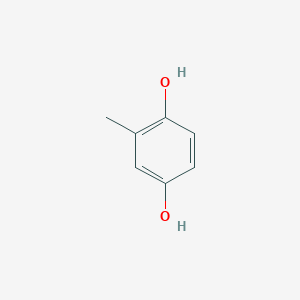
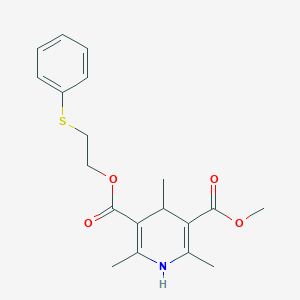
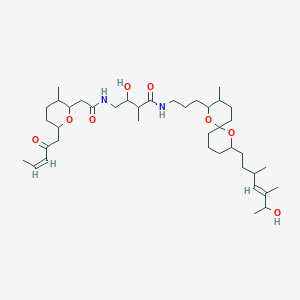
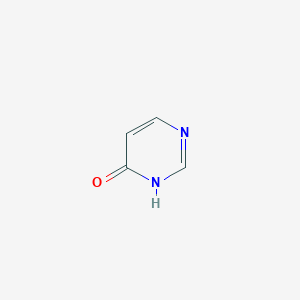
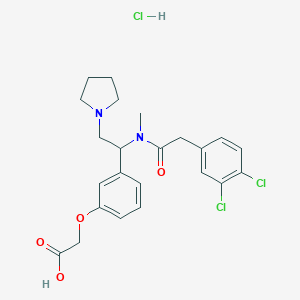
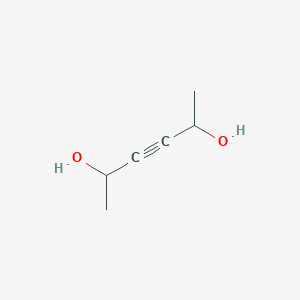
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
